molecular formula C14H14N2OS B371308 N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329212-06-8

N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B371308
CAS No.: 329212-06-8
M. Wt: 258.34g/mol
InChI Key: OVVZEAOHZNUNGM-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide (CAS Number: 329212-06-8) is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34 g/mol . This acetamide derivative is a valuable building block in medicinal chemistry and pharmacological research, particularly in the synthesis and study of novel compounds with potential therapeutic activities. Compounds featuring the N-pyridin-2-yl acetamide structure have been identified as key intermediates in the development of agents with significant biological profiles . Research on structurally similar molecules has demonstrated potent antifungal properties against pathogens such as Candida albicans and Aspergillus niger , in some cases exhibiting superior activity compared to the standard drug fluconazole . Furthermore, acetamide derivatives are recognized as an important class of medical intermediates used in the creation of numerous biologically active compounds . The presence of both the acetamide and pyridinylsulfanyl moieties makes this compound a versatile scaffold for further chemical functionalization in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-11-5-7-12(8-6-11)16-13(17)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVZEAOHZNUNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-(4-Methylphenyl)Acetamide

The reaction begins with the acylation of 4-methylaniline using chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is typically added to neutralize HCl, facilitating the formation of 2-chloro-N-(4-methylphenyl)acetamide. This intermediate is isolated via filtration or extraction, with yields exceeding 85% under optimized conditions.

Reaction Conditions:

  • Solvent: DCM or THF

  • Base: TEA (1.2 equivalents)

  • Temperature: 0–25°C

  • Time: 2–4 hours

Thiolate-Mediated Sulfur Alkylation

Pyridin-2-thiol is deprotonated using sodium hydride (NaH) in THF under a nitrogen atmosphere, generating the reactive thiolate anion. Subsequent addition of 2-chloro-N-(4-methylphenyl)acetamide initiates a nucleophilic substitution, displacing chloride and forming the sulfanyl bridge. The reaction is typically conducted under reflux (65–70°C) for 3–6 hours, yielding the target compound in 60–75% purity.

Key Parameters:

  • Base: NaH (1.5 equivalents)

  • Solvent: THF

  • Temperature: Reflux (65–70°C)

  • Workup: Aqueous NH₄Cl quenching, ethyl acetate extraction, and silica gel chromatography

Alternative Synthetic Routes

Carboxylic Acid Activation Pathway

An alternative approach involves synthesizing 2-(pyridin-2-ylsulfanyl)acetic acid via thiol-ene coupling, followed by activation to the acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 4-methylaniline in the presence of a base, yielding the target acetamide. While this method avoids halogenated intermediates, it requires stringent moisture control and offers modest yields (50–65%).

Reaction Scheme:

Pyridin-2-thiol+Chloroacetic acid2-(Pyridin-2-ylsulfanyl)acetic acidSOCl2Acid chloride4-MethylanilineTarget compound\text{Pyridin-2-thiol} + \text{Chloroacetic acid} \rightarrow \text{2-(Pyridin-2-ylsulfanyl)acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{4-Methylaniline}} \text{Target compound}

One-Pot Condensation Strategy

A one-pot method combines 4-methylaniline, chloroacetyl chloride, and pyridin-2-thiol in a sequential manner. This approach reduces purification steps but necessitates precise stoichiometric control to minimize side products like disulfides or over-acylated derivatives.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionYield Improvement
Solvent THF75%
Base NaH70%
Alternative Base K₂CO₃ (DMF)55%

Polar aprotic solvents like THF enhance thiolate solubility, while NaH ensures complete deprotonation of pyridin-2-thiol. Substituting NaH with K₂CO₃ in dimethylformamide (DMF) reduces yields due to incomplete substitution.

Temperature and Reaction Time

Elevated temperatures (70°C) accelerate substitution kinetics but risk thiol oxidation. A balance is achieved by maintaining reflux conditions for 4 hours, maximizing conversion while preserving product integrity.

Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.65–7.10 (m, 6H, aromatic-H), 4.25 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR: δ 169.8 (C=O), 152.3 (pyridine-C), 137.2–122.1 (aromatic-C), 40.1 (CH₂), 21.2 (CH₃).

X-ray Crystallography

Crystallographic data for analogous sulfanyl acetamides reveal planar geometries with intramolecular C–H⋯O hydrogen bonds (2.48 Å) and dimerization via N–H⋯N interactions (2.89 Å). These structural features enhance stability and influence solubility.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution 7598High regioselectivityRequires inert atmosphere
Carboxylic Acid Route 6595Avoids halogenated intermediatesMoisture-sensitive steps
One-Pot Condensation 6085Reduced purificationComplex stoichiometric control

The nucleophilic substitution method remains the most reliable, offering superior yields and scalability for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 30% compared to batch processes. Catalyst recycling and solvent recovery systems further improve cost efficiency, with throughputs exceeding 100 kg/day in pilot studies .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name (Reference) Substituents on Acetamide Nitrogen Sulfanyl Group Component Molecular Weight (g/mol) Reported Biological Activity
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide (Target) 4-methylphenyl Pyridin-2-yl ~278.34 (estimated) Not explicitly reported in evidence
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () 4-methoxyphenyl 4-Pyrrolidin-1-ylquinazoline-2-sulfonyl - Potent anti-cancer activity (HCT-1, MCF-7 cell lines)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () 4-bromophenyl Pyridazin-3(2H)-one derivative - FPR2 agonist (calcium mobilization in neutrophils)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () 4-methylpyridin-2-yl 4,6-Dimethylpyrimidin-2-yl 290.35 Intermediate for bioactive compounds
N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide () 4-chlorophenyl Thieno[2,3-d]pyrimidinyl 470.00 Unspecified (structural focus)
N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide () 5-iodopyridin-2-yl 4-methylphenyl 398.24 Not reported

Key Observations

Anti-Cancer Activity : Methoxy-substituted phenyl derivatives (e.g., , compound 38) exhibit strong anti-proliferative effects against cancer cell lines, likely due to electron-donating groups enhancing interactions with cellular targets .

Receptor Modulation: Pyridazinone-based acetamides () act as FPR2 agonists, suggesting that the sulfanyl-linked heterocycle’s electronic properties influence receptor binding .

Synthetic Utility : Simpler analogues like the pyrimidinyl derivative () are used as intermediates, underscoring the role of acetamides in modular drug design .

Activity-Structure Relationships

  • Electron-Donating Groups : Methoxy (OCH₃) and methyl (CH₃) groups on the phenyl ring correlate with enhanced bioactivity, as seen in and .
  • Heterocyclic Diversity: Pyridazine, pyrimidine, and thienopyrimidine moieties in the sulfanyl group confer distinct target selectivity (e.g., FPR2 vs. kinase inhibition) .
  • Halogen Substitution : Bromo and iodo substituents () may improve metabolic stability but could reduce solubility .

Biological Activity

N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a 4-methylphenyl group , a pyridin-2-ylsulfanyl group , and an acetamide moiety . The structural arrangement of these components contributes to its unique chemical properties and biological activity.

The primary biological target of this compound is the ryanodine receptor (RyR) , particularly in insect systems. This compound acts as an activator of the RyR, influencing calcium signaling pathways, which are crucial for muscle contraction and neurotransmitter release in insects. This mechanism underlies its insecticidal properties , making it a candidate for agricultural applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Preliminary studies indicate that this compound exhibits activity against various bacterial strains, suggesting potential use in treating infections.

Anticancer Potential

Research into the anticancer effects of this compound reveals promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and brain tumors. The compound's ability to trigger morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage, highlights its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key features:

Compound NameUnique FeaturesBiological Activity
N-(4-methylbenzyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)thio]acetamideContains oxadiazole ringAnticancer properties
N-(4-methylbenzyl)-2-[(5-pyridin-3-yielded 1,3,4 oxadiazol -2 yl)thio]acetamideDifferent positioning of functional groupsVaries in activity
N-(4-methylbenzyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamideLacks pyridinyl groupDifferent biological profile

This comparative analysis indicates that variations in functional group positioning can significantly affect biological activity.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of several thiosemicarbazones derived from pyridine-based compounds against glioblastoma multiforme and breast adenocarcinoma. Results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity at low concentrations (nanomolar range), emphasizing the importance of structural features in determining biological efficacy .
  • Molecular Docking Studies : Molecular docking simulations have suggested that this compound interacts favorably with specific binding sites on target proteins involved in cancer progression. These interactions may lead to the inhibition of key pathways associated with tumor growth.

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